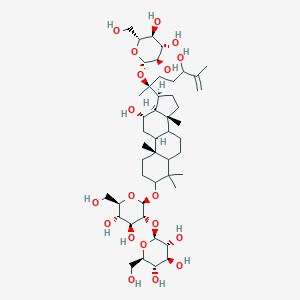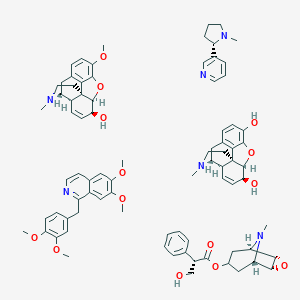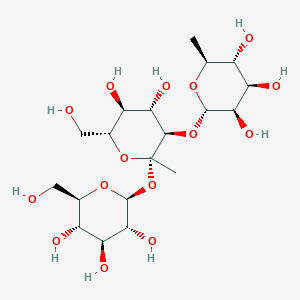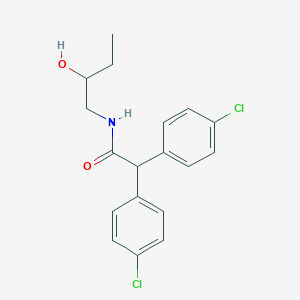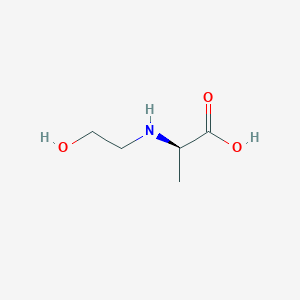
N-(2-Hydroxyethyl)alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Hydroxyethyl)alanine, commonly known as HEA, is a non-proteinogenic amino acid that has gained significant attention in the field of biochemistry and biotechnology. HEA is a chiral molecule that exists in two enantiomeric forms, L-HEA and D-HEA. The L-HEA form is found in nature as a component of certain peptides, while the D-HEA form is synthesized chemically. HEA has been extensively studied for its potential applications in drug discovery, enzymology, and materials science.
Mecanismo De Acción
HEA acts as a substrate for various enzymes, including transaminases and dehydrogenases. The mechanism of action of HEA involves the formation of a Schiff base intermediate between the amino group of HEA and the cofactor of the enzyme. This intermediate is then further processed to form the desired product.
Efectos Bioquímicos Y Fisiológicos
HEA has been shown to have various biochemical and physiological effects. HEA has been shown to inhibit the growth of certain cancer cell lines and has been proposed as a potential anticancer agent. Additionally, HEA has been shown to have antioxidant properties and has been proposed as a potential therapeutic agent for the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
HEA has several advantages as a substrate for enzyme-catalyzed reactions. HEA is readily available and can be easily synthesized. Additionally, HEA is a chiral molecule, which makes it useful in asymmetric synthesis. However, HEA has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
HEA has several potential future directions for research. One potential direction is the development of HEA-based drugs for the treatment of cancer and oxidative stress-related diseases. Additionally, HEA could be used as a chiral auxiliary in the synthesis of novel compounds. Furthermore, HEA could be used as a substrate for the development of new enzymes with improved catalytic properties.
Métodos De Síntesis
HEA can be synthesized through various methods, including chemical synthesis and enzymatic synthesis. The chemical synthesis of HEA involves the reaction of glycine with ethylene oxide, followed by hydrolysis to obtain the desired product. Enzymatic synthesis involves the use of enzymes such as alanine racemase and serine hydroxymethyltransferase to catalyze the conversion of serine to HEA.
Aplicaciones Científicas De Investigación
HEA has been extensively studied for its potential applications in drug discovery and enzyme engineering. HEA has been shown to act as a substrate for various enzymes, including transaminases and dehydrogenases. HEA has also been used as a building block for the synthesis of novel peptide analogs and peptidomimetics. Additionally, HEA has been used as a chiral auxiliary in asymmetric synthesis.
Propiedades
Número CAS |
125412-04-6 |
|---|---|
Nombre del producto |
N-(2-Hydroxyethyl)alanine |
Fórmula molecular |
C5H11NO3 |
Peso molecular |
133.15 g/mol |
Nombre IUPAC |
(2R)-2-(2-hydroxyethylamino)propanoic acid |
InChI |
InChI=1S/C5H11NO3/c1-4(5(8)9)6-2-3-7/h4,6-7H,2-3H2,1H3,(H,8,9)/t4-/m1/s1 |
Clave InChI |
JOOSUPODUVRSRP-SCSAIBSYSA-N |
SMILES isomérico |
C[C@H](C(=O)O)NCCO |
SMILES |
CC(C(=O)O)NCCO |
SMILES canónico |
CC(C(=O)O)NCCO |
Otros números CAS |
125412-04-6 |
Sinónimos |
N-(2-hydroxyethyl)alanine N-(2-hydroxyethyl)alanine, (DL) isomer N-(2-hydroxyethyl)alanine, (L) isomer OHEt-Ala |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




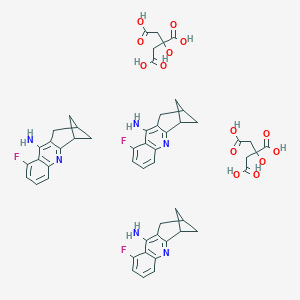

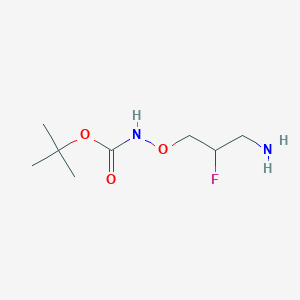

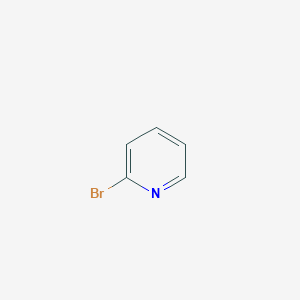
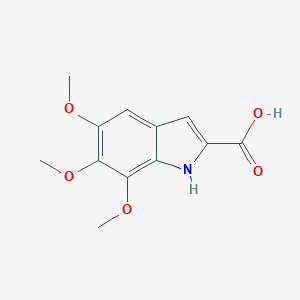
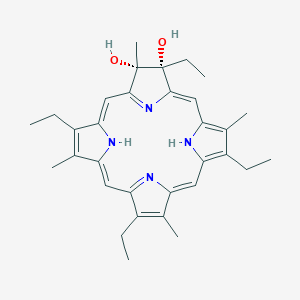
![6-[3-[4-(2-Hydroxyphenyl)piperazinyl]propylamino]-1,3-dimethyluracil](/img/structure/B144119.png)
